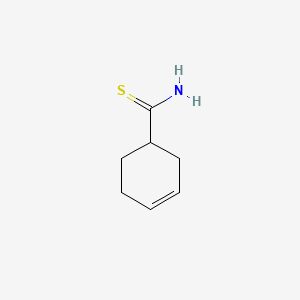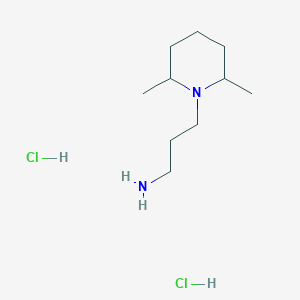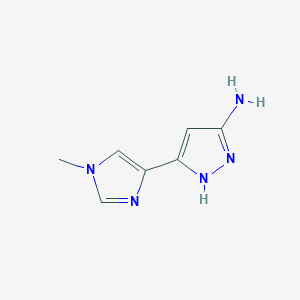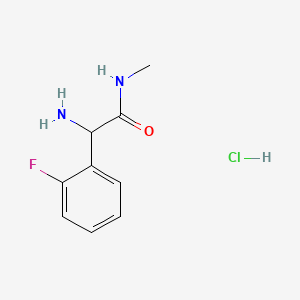
3-Bromo-4-(difluoromethyl)-5-fluoropyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-4-(difluoromethyl)-5-fluoropyridine is a chemical compound that belongs to the class of halogenated pyridines It is characterized by the presence of bromine, fluorine, and difluoromethyl groups attached to a pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-(difluoromethyl)-5-fluoropyridine typically involves halogenation and difluoromethylation reactions. One common method includes the bromination of 4-(difluoromethyl)-5-fluoropyridine using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination.
Industrial Production Methods
For industrial-scale production, the synthesis may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production of this compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.
化学反応の分析
Types of Reactions
3-Bromo-4-(difluoromethyl)-5-fluoropyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding pyridine N-oxides or reduction to remove halogen atoms.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura or Heck reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in polar aprotic solvents (e.g., DMSO) are commonly used.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate (K2CO3) are used in organic solvents like toluene or DMF.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.
科学的研究の応用
3-Bromo-4-(difluoromethyl)-5-fluoropyridine has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is used in the development of bioactive molecules and as a probe in biochemical studies.
Medicine: It is investigated for its potential use in drug discovery and development, particularly in the design of kinase inhibitors and other therapeutic agents.
Industry: The compound is utilized in the production of agrochemicals, dyes, and other specialty chemicals.
作用機序
The mechanism of action of 3-Bromo-4-(difluoromethyl)-5-fluoropyridine depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors by binding to their active sites. The presence of halogen atoms and the difluoromethyl group can enhance the compound’s binding affinity and selectivity towards its molecular targets. The pathways involved may include inhibition of kinase activity, modulation of signal transduction, or interference with metabolic processes.
類似化合物との比較
Similar Compounds
- 3-Bromo-4-(difluoromethyl)benzoic acid
- 3-Bromo-4-fluorobenzotrifluoride
- 4-Bromo-3-(trifluoromethyl)aniline
Comparison and Uniqueness
Compared to similar compounds, 3-Bromo-4-(difluoromethyl)-5-fluoropyridine is unique due to the combination of bromine, fluorine, and difluoromethyl groups on a pyridine ring. This specific arrangement imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications. Its structural features can influence its solubility, stability, and interaction with biological targets, setting it apart from other halogenated aromatic compounds.
特性
分子式 |
C6H3BrF3N |
|---|---|
分子量 |
225.99 g/mol |
IUPAC名 |
3-bromo-4-(difluoromethyl)-5-fluoropyridine |
InChI |
InChI=1S/C6H3BrF3N/c7-3-1-11-2-4(8)5(3)6(9)10/h1-2,6H |
InChIキー |
FMFKRTFMOHQZDZ-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=C(C=N1)Br)C(F)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


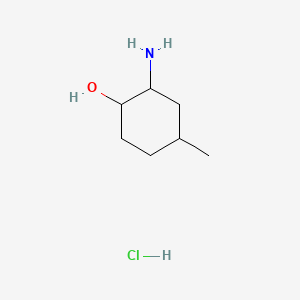

![1-({1-methyl-1H-imidazo[4,5-c]pyridin-2-yl}methyl)cyclobutan-1-aminedihydrochloride](/img/structure/B13575158.png)
![4-(3-aminopropoxy)-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]butanamide hydrochloride](/img/structure/B13575163.png)

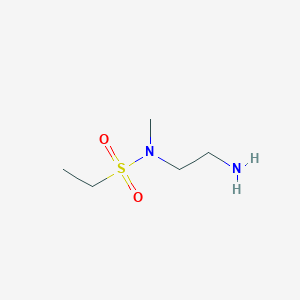
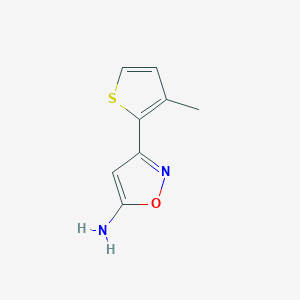
![3-Bromo-2-[1-(trifluoromethyl)cyclobutyl]pyridine](/img/structure/B13575194.png)
![N-{4-[({3-methyl-1H-pyrazolo[3,4-b]pyridin-5-yl}amino)methyl]phenyl}acetamide](/img/structure/B13575196.png)
